N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N3O2 with a molecular weight of approximately 365.45 g/mol. The compound features a pyrazole ring, a furan moiety, and a cinnamamide structure, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related structures demonstrated minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 5 to 95 μM, showcasing their potential as antimycobacterial agents .
Anticancer Properties
Research has highlighted the potential anticancer effects of pyrazole derivatives. A study focusing on related compounds showed that they could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .
Enzyme Inhibition
The compound's structural components suggest it may act as an inhibitor for specific enzymes involved in disease pathways. For example, studies on pyrazole derivatives have indicated their ability to inhibit cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's .
Case Studies
- Antimycobacterial Activity : A series of cinnamamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study utilized the resazurin microtitre assay method to determine the MIC values and found promising results for several compounds within the series .
- Anticancer Evaluation : In vitro studies involving various cancer cell lines demonstrated that certain derivatives led to significant decreases in cell viability. These findings suggest that further exploration into the structure-activity relationship could yield more potent anticancer agents .
Data Summary Table
Activity Type | MIC (μM) | Cell Lines Tested | Mechanism |
---|---|---|---|
Antimycobacterial | 5 - 95 | Mycobacterium tuberculosis H(37)Rv | Inhibition of cell wall synthesis |
Anticancer | Varies | HeLa, MCF-7, A549 | Induction of apoptosis |
Cholinesterase Inhibition | IC50 < 1 μM | AChE and BChE from human serum | Competitive inhibition |
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-13-16(2)23(22-15)18(19-9-6-12-25-19)14-21-20(24)11-10-17-7-4-3-5-8-17/h3-13,18H,14H2,1-2H3,(H,21,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJHCSFHGOBWNW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.